molecular formula C23H20N2O2S B2466742 N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide CAS No. 391225-29-9

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B2466742
CAS No.: 391225-29-9
M. Wt: 388.49
InChI Key: HOPRNSDWPVZDNY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide typically involves the following steps:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions:

Common reagents and conditions used in these reactions include:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogenation catalysts (e.g., palladium on carbon), sodium borohydride.

    Substitution: Electrophiles like bromine or nitronium ions.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The naphthalene moiety may enhance binding affinity to specific targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide can be compared with other thiazole derivatives and naphthalene-based compounds:

The uniqueness of this compound lies in its combination of the thiazole and naphthalene moieties, which may result in synergistic effects and enhanced biological activity.

Properties

IUPAC Name

N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2S/c1-2-14-27-18-12-10-17(11-13-18)21-15-28-23(24-21)25-22(26)20-9-5-7-16-6-3-4-8-19(16)20/h3-13,15H,2,14H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPRNSDWPVZDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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